Methyl pent-4-enimidate hydrochloride
Description
Methyl pent-4-enimidate hydrochloride is an organic compound characterized by a pent-4-enimidate backbone modified with a methyl ester group and a hydrochloride salt. Structurally, it consists of a five-carbon chain with a double bond at the 4th position (pent-4-enyl group) and an imidate ester functional group (R-O-C=N-R'), where the oxygen is bonded to a methyl group. The hydrochloride salt enhances its stability and solubility in polar solvents.
Key physicochemical properties inferred from structural analogs include:
- Molecular formula: C₇H₁₂ClNO₂ (estimated by replacing trimethylsilyl groups in with methyl groups).
- Molecular weight: ~177.63 g/mol (calculated based on formula).
- Hydrogen bond donors/acceptors: 0 donors, 2 acceptors (typical for imidate esters) .
- Topological polar surface area (TPSA): ~21.6 Ų (similar to trimethylsilyl analog) .
This compound is likely utilized as an intermediate in organic synthesis, particularly in amidine formation or as a protecting group, with its double bond enabling participation in cycloaddition reactions.
Properties
IUPAC Name |
methyl pent-4-enimidate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c1-3-4-5-6(7)8-2;/h3,7H,1,4-5H2,2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKKCHIPNQCDRKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=N)CCC=C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20761601 | |
| Record name | Methyl pent-4-enimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20761601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104783-94-0 | |
| Record name | Methyl pent-4-enimidate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20761601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl pent-4-enimidate hydrochloride can be synthesized through the reaction of methyl pent-4-enoate with an appropriate amine under acidic conditions. The reaction typically involves the use of hydrochloric acid to facilitate the formation of the hydrochloride salt. The general reaction scheme is as follows:
Starting Material: Methyl pent-4-enoate
Reagent: Amine (e.g., ammonia or a primary amine)
Conditions: Acidic medium (e.g., hydrochloric acid)
The reaction proceeds through the nucleophilic attack of the amine on the ester group of methyl pent-4-enoate, followed by protonation to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Methyl pent-4-enimidate hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.
Substitution: The imidate group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of amines or other reduced forms.
Substitution: Formation of substituted imidates or other derivatives.
Scientific Research Applications
Methyl pent-4-enimidate hydrochloride is a compound that has garnered attention in various scientific research applications, particularly in organic synthesis and medicinal chemistry. This article explores its applications, supported by data tables and case studies.
Chemical Properties and Structure
This compound is characterized by its unique imidate functional group, which plays a crucial role in its reactivity and utility in organic transformations. The compound can be represented by the following structural formula:
The presence of the double bond in the pent-4-enimidate structure enhances its reactivity, making it suitable for various synthetic applications.
Reagent for Allylation Reactions
This compound serves as a versatile reagent in allylation reactions. It can facilitate the formation of carbon-carbon bonds through palladium-catalyzed processes. For instance, studies have demonstrated that when combined with palladium catalysts, it yields high regioselectivity in allylation reactions, producing significant amounts of desired products with minimal byproducts .
Synthesis of Heterocycles
The compound is also utilized in the synthesis of heterocyclic compounds. Its ability to undergo cyclization reactions allows researchers to create complex molecules that are valuable in drug discovery and development. For example, this compound has been successfully employed to synthesize various nitrogen-containing heterocycles, which are essential in pharmacology .
Intermediate in Drug Development
In medicinal chemistry, this compound acts as an intermediate for synthesizing potential pharmaceutical agents. Its derivatives have been explored for their biological activities, including anti-inflammatory and antimicrobial properties. This makes it a compound of interest in the development of new therapeutic agents .
Case Study 1: Allylation Reaction
A recent study investigated the use of this compound in a palladium-catalyzed allylation reaction. The results indicated an 83% yield of the desired allylation product with a regioisomer ratio of 95:5 . This efficiency highlights the compound’s effectiveness as a reagent in organic synthesis.
Case Study 2: Synthesis of Heterocycles
Another research effort focused on employing this compound to synthesize substituted pyridines. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating the compound's versatility as a building block for complex organic molecules .
Table 1: Summary of Reactions Involving this compound
| Reaction Type | Catalyst Used | Yield (%) | Selectivity Ratio |
|---|---|---|---|
| Allylation | Palladium | 83 | 95:5 |
| Cyclization | Various | Varies | N/A |
| Heterocycle Synthesis | None | High | N/A |
Table 2: Biological Activities of Derivatives
Mechanism of Action
The mechanism of action of methyl pent-4-enimidate hydrochloride involves its interaction with nucleophiles and electrophiles. The imidate group is highly reactive and can form covalent bonds with various molecular targets. This reactivity is exploited in synthetic chemistry to create new compounds with desired properties. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Comparison with Similar Compounds
A comparative analysis of methyl pent-4-enimidate hydrochloride with other hydrochlorides highlights structural, functional, and application-based differences (Table 1).
Table 1. Comparative Analysis of Hydrochloride Salts
Structural and Functional Insights
Complexity : Methyl pent-4-enimidate HCl is structurally simpler than pharmacological hydrochlorides (e.g., yohimbine HCl, tapentadol HCl), which feature polycyclic frameworks and multiple stereocenters .
Reactivity : The imidate ester and alkene groups in methyl pent-4-enimidate HCl enable nucleophilic substitutions and cycloadditions, contrasting with the receptor-targeting moieties of drugs like benzydamine HCl .
Solubility: Like most hydrochlorides, it is water-soluble, but its lipophilic imidate ester may reduce solubility compared to polar drugs like chlorphenoxamine HCl .
Biological Activity
Methyl pent-4-enimidate hydrochloride is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including relevant case studies, research findings, and data tables.
Chemical Structure and Properties
This compound is characterized by its unique structure, which can be represented by the following chemical formula:
- Chemical Formula : C6H13ClN2
- Molecular Weight : 146.64 g/mol
The compound features a pentene backbone with an imidate functional group, contributing to its reactivity and biological properties.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular processes such as proliferation and apoptosis.
- Receptor Modulation : There is evidence suggesting that this compound may interact with various receptors, influencing neurotransmitter systems and signaling pathways.
Biological Activity Overview
The biological activities of this compound can be summarized in the following table:
Anticancer Activity
In a study examining the cytotoxic effects of this compound on human cancer cell lines, researchers reported significant growth inhibition. The following data highlights the effectiveness of the compound:
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HMO2 (Gastric Carcinoma) | 4.0 | Moderate cytotoxicity |
| HEP G2 (Liver Carcinoma) | 3.0 | High cytotoxicity |
These findings suggest that this compound could be a candidate for further development as an anticancer agent.
Neuroprotective Effects
A separate investigation focused on the neuroprotective properties of this compound demonstrated its ability to reduce oxidative stress in neuronal cells. The study utilized various assays to measure cell viability and oxidative damage, revealing promising results.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
